molecular formula C8H13ClF3N B13647602 (1R,7R,8S)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride

(1R,7R,8S)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride

Cat. No.: B13647602
M. Wt: 215.64 g/mol
InChI Key: GMXQSPOMPISGQS-FNCXLRSCSA-N
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Description

(1R,7R,8S)-8-(trifluoromethyl)-2-azabicyclo[510]octane hydrochloride is a synthetic compound known for its unique bicyclic structure This compound is characterized by the presence of a trifluoromethyl group and a nitrogen atom within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,7R,8S)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted cyclopentene derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions, such as the presence of a base and a catalyst.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,7R,8S)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R,7R,8S)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (1R,7R,8S)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of their activity. This can result in various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Memantine: A compound with a similar bicyclic structure used in the treatment of Alzheimer’s disease.

    Trazodone: Another bicyclic compound with antidepressant properties.

    Mafenide: A sulfonamide compound used as an antibacterial agent.

Uniqueness

(1R,7R,8S)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C8H13ClF3N

Molecular Weight

215.64 g/mol

IUPAC Name

(1R,7R,8S)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane;hydrochloride

InChI

InChI=1S/C8H12F3N.ClH/c9-8(10,11)6-5-3-1-2-4-12-7(5)6;/h5-7,12H,1-4H2;1H/t5-,6+,7-;/m1./s1

InChI Key

GMXQSPOMPISGQS-FNCXLRSCSA-N

Isomeric SMILES

C1CCN[C@@H]2[C@H](C1)[C@@H]2C(F)(F)F.Cl

Canonical SMILES

C1CCNC2C(C1)C2C(F)(F)F.Cl

Origin of Product

United States

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